2,4-Difluoro vs. 2,5-Difluoro Regioisomerism: Critical for Antifungal Potency
The target compound bears a 2,4-difluorophenyl substitution pattern, while the commercially available regioisomer 2-[1-(2,5-difluorophenyl)ethylamino]propan-1-ol (CAS 1154992-60-5) carries fluorine atoms at the 2- and 5-positions . Published structure-activity relationship (SAR) studies on closely related 2,4-difluorophenyl-containing azole antifungals demonstrate that the presence of a fluorine atom specifically at the 2-position (ortho) of the benzene ring is essential for strong activity against Aspergillus species, with compounds bearing the 2-fluoro substituent showing substantially lower MIC values than analogs lacking this feature [1]. Although direct MIC data for the target compound itself have not been published, the class-level SAR evidence indicates that the 2,4-difluoro pattern is the privileged configuration for antifungal target engagement, and selection of the 2,5-difluoro regioisomer would be expected to compromise this activity.
| Evidence Dimension | Antifungal activity dependence on fluorine substitution pattern (2,4-difluoro vs. other patterns) |
|---|---|
| Target Compound Data | 2,4-Difluorophenyl substitution (ortho-fluoro present) — associated with strong anti-Aspergillus activity in CS-758 analog series |
| Comparator Or Baseline | Compounds lacking 2-fluoro substituent (e.g., 4-fluoro only): reduced antifungal potency against Aspergillus spp. in direct SAR comparison |
| Quantified Difference | Qualitative SAR: presence of 2-fluoro enhances anti-Aspergillus activity; exact fold-change is compound-specific (no direct data for target compound vs. 2,5-difluoro isomer) |
| Conditions | SAR study of CS-758 analogs against Candida, Aspergillus, and Cryptococcus species (in vitro MIC assay) |
Why This Matters
For procurement focused on antifungal screening, selecting the 2,4-difluoro regioisomer over the 2,5-difluoro isomer is essential to align with established SAR for CYP51 inhibition.
- [1] Ohwada, J.; et al. Substituent effect of fluorine atoms in the 2,4-difluorophenyl group on antifungal activity of CS-758. Bioorganic & Medicinal Chemistry Letters, 2006. Among them, the compounds having a fluorine atom in the 2-position on the benzene ring (12a, 12c, 12d, and CS-758) showed stronger antifungal activity particularly against Aspergillus species. View Source
